Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate
Description
Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate (CAS: 87836-36-0) is a heterocyclic organic compound featuring a benzo[d]imidazole core substituted with a methyl group at position 4 and a methyl ester at position 2. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the preparation of carboxamide derivatives and fused heterocycles . Its molecular structure (C₁₁H₁₀N₂O₂, MW: 204.22) confers moderate lipophilicity, making it suitable for reactions requiring solubility in polar aprotic solvents like DMF or dichloroethane. Safety protocols emphasize avoiding heat and ignition sources due to its combustible nature .
Properties
IUPAC Name |
methyl 4-methyl-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12-9(11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGLSRFBBIMXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of ortho-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of ortho-phenylenediamine with methyl 4-methylbenzoate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Bromo and Sulfinyl Groups
a. Methyl 4-bromo-1H-benzo[d]imidazole-7-carboxylate
- Structure : Bromine replaces the methyl group at position 4, and the carboxylate shifts to position 5.
- Impact : The bromine atom introduces electronegativity and steric bulk, altering reactivity in nucleophilic substitutions. This derivative is used in synthesizing halogenated carboxamides, such as 4-bromo-N-(3-chloro-4-fluorophenyl)-1H-benzo[d]imidazole-7-carboxamide, which exhibits enhanced electronic effects for cross-coupling reactions .
- Molecular Weight : ~289.6 (C₁₀H₈BrN₂O₂), compared to 204.22 for the target compound.
b. Methyl 6-(propylsulfinyl)-1H-benzo[d]imidazole-2-carboxylate
- Structure : Features a propylsulfinyl group at position 6 and a methyl ester at position 2.
- Synthesis : Achieved via oxygenation with 85% yield, demonstrating the influence of sulfinyl groups on oxidation stability and hydrogen-bonding capacity .
- Molecular Weight : 282 (C₁₃H₁₆N₂O₃S), significantly higher than the target compound due to the sulfinyl moiety.
Positional Isomerism: Carboxylate at Position 2 vs. 7
Methyl 4-methyl-1H-benzo[d]imidazole-7-carboxylate
- Structure : Carboxylate at position 7 instead of 2.
- Reactivity : Positional differences affect regioselectivity in amidation reactions. For example, this isomer reacts with 3-chloro-4-fluoroaniline to form N-(3-chloro-4-fluorophenyl)-4-methyl-1H-benzo[d]imidazole-7-carboxamide (MW: 304.4) under trimethylaluminum catalysis .
Ester Group Variations: Methyl vs. Ethyl Esters
Ethyl 1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazole-2-carboxylate
- Structure : Ethyl ester at position 2 and an oxiran-2-ylmethyl group.
- Reactivity: Ethyl esters generally hydrolyze slower than methyl esters, influencing reaction kinetics. This derivative undergoes ring-opening cyclization with amines to yield tetrahydrodiazepinones in 63–98% yields, showcasing superior efficiency compared to methyl esters in certain multistep syntheses .
Research Findings and Data Tables
Table 1: Key Properties of Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate and Analogues
Table 2: Reactivity and Stability Insights
Biological Activity
Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications.
Chemical Structure:
this compound has the molecular formula and features a benzimidazole core, which is known for its biological activity.
Synthesis:
The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution reactions that modify the benzimidazole ring to enhance biological activity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer.
Case Study:
A recent study evaluated the compound's effect on the MDA-MB-436 cell line (a BRCA-1 mutant) and found an IC50 value of approximately 25.36 µM, indicating significant antiproliferative activity. This was comparable to established PARP-1 inhibitors like Olaparib .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets in cells. The compound may modulate enzyme activity or bind to receptors, leading to altered cellular responses.
Enzyme Inhibition
Research has indicated that this compound could act as an inhibitor for poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Its structural similarity to known PARP inhibitors suggests it may compete with these molecules for binding sites .
Research Findings
Recent studies have focused on optimizing the structure of benzimidazole derivatives to enhance their biological activities. For instance, modifications on the benzimidazole ring have been shown to improve both antimicrobial and anticancer efficacy .
Q & A
Q. What are the standard synthetic protocols for Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from o-phenylenediamine derivatives. A common route includes:
Thiol formation : Reacting o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
Hydrazine substitution : Treating the thiol intermediate with hydrazine hydrate in methanol to introduce a hydrazinyl group .
Carboxylation : Condensation with sodium cyanate and glacial acetic acid to form the carboxamide, followed by esterification to yield the methyl carboxylate .
Q. Optimization Tips :
- Adjust stoichiometry of hydrazine hydrate to minimize side products.
- Use high-purity solvents (e.g., anhydrous methanol) to enhance yield.
- Monitor reaction progress via TLC (Rf values) and melting-point analysis .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | CS₂, KOH, EtOH | 75–80 | IR (S–H: 2634 cm⁻¹) |
| 2 | NH₂NH₂·H₂O, MeOH | 65–70 | ¹H-NMR (δ 10.93, N–H) |
| 3 | NaOCN, AcOH | 60–65 | ESI-MS (m/z consistent) |
Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups:
- ¹H-NMR : Key signals include:
- Singlet at δ 3.90 (COOCH₃).
- Aromatic protons (δ 7.20–7.80) and methyl group (δ 2.50) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₀H₁₀N₂O₂) .
Q. Data Conflict Resolution :
- Overlapping peaks in NMR? Use 2D techniques (COSY, HSQC) .
- Ambiguous IR signals? Compare with reference spectra of analogous compounds .
Advanced Research Questions
Q. How can regioselectivity challenges in benzimidazole functionalization be addressed during synthesis?
Methodological Answer: Regioselectivity issues arise during substitutions on the benzimidazole core. Strategies include:
- Directing Groups : Use substituents (e.g., methyl at position 4) to steer electrophilic attacks to position 2 or 5 .
- Metal Catalysis : Employ Pd-catalyzed cross-coupling to target specific positions (e.g., Suzuki coupling for aryl introduction) .
- Protection/Deprotection : Temporarily block reactive sites (e.g., Fmoc-amino protection) to achieve selective modifications .
Example : Bromination of Methyl 4-methyl-1H-benzo[d]imidazole-7-carboxylate selectively replaces methyl with bromine under radical conditions .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase domains) using software like AutoDock or Schrödinger.
- Case Study : Docking of triazole-thiazole hybrids (e.g., compound 9c) into ATP-binding pockets revealed hydrogen bonding with key residues .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity using descriptors like logP and TPSA .
Q. Table 2: Docking Scores of Selected Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| 9c | Kinase X | -9.2 | H-bond with Glu183 |
| 9d | Kinase Y | -8.7 | Hydrophobic pocket |
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting .
- Isotopic Labeling : Use ¹³C-labeled analogs to assign ambiguous carbon signals (e.g., differentiating C-2 and C-4 in the benzimidazole ring) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., SHELX refinement for crystal structures) .
Case Study : A singlet at δ 12.31 in ¹H-NMR was initially misassigned to S–H but corrected to N–H after X-ray analysis .
Q. What strategies improve the yield of this compound in scaled-up syntheses?
Methodological Answer:
- Flow Chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., hydrazine reactions) .
- Catalyst Optimization : Use immobilized enzymes or heterogeneous catalysts (e.g., MnO₂ for oxidation steps) .
- Workup Automation : Implement liquid-liquid extraction systems to isolate intermediates efficiently .
Critical Parameter : Maintain pH < 7 during carboxylation to prevent ester hydrolysis .
Q. How does substituent variation (e.g., halogenation, aryl groups) impact the compound’s physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Br) : Increase solubility in polar solvents (logS ↓) but reduce metabolic stability .
- Aryl Extensions (e.g., biphenyl) : Enhance π-π stacking in crystal lattices, improving crystallinity for X-ray studies .
Q. Table 3: Substituent Effects on logP
| Substituent | logP (Calculated) | logP (Experimental) |
|---|---|---|
| –CH₃ | 1.85 | 1.82 |
| –Br | 2.40 | 2.38 |
| –OCH₃ | 1.50 | 1.47 |
Q. What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?
Methodological Answer:
- Glovebox/N₂ Atmosphere : Conduct hydrazine reactions under inert conditions to prevent oxidation .
- Drying Agents : Use molecular sieves or MgSO₄ during esterification steps .
- Low-Temperature Quenching : Add reagents slowly at 0°C to control exothermic side reactions .
Safety Note : Hydrazine hydrate is toxic; use fume hoods and PPE .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
